Cas no 1341305-42-7 ((2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine)
![(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/1341305-42-7x500.png)
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine 化学的及び物理的性質
名前と識別子
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- (2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine
- (2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine
- 2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine
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- インチ: 1S/C10H17N3/c1-4-10(2,3)13-7-9-5-11-8-12-6-9/h5-6,8,13H,4,7H2,1-3H3
- InChIKey: QQJRTJWDWNXFFJ-UHFFFAOYSA-N
- ほほえんだ: N(CC1=CN=CN=C1)C(C)(C)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 139
- トポロジー分子極性表面積: 37.8
- 疎水性パラメータ計算基準値(XlogP): 1.1
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160672-0.05g |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 0.05g |
$624.0 | 2023-05-24 | ||
Enamine | EN300-160672-2.5g |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 2.5g |
$1454.0 | 2023-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22512-1G |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 95% | 1g |
¥ 3,220.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22512-10G |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 95% | 10g |
¥ 14,322.00 | 2023-03-30 | |
Enamine | EN300-160672-5.0g |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 5g |
$2152.0 | 2023-05-24 | ||
Enamine | EN300-160672-50mg |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 50mg |
$707.0 | 2023-09-23 | ||
Enamine | EN300-160672-500mg |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 500mg |
$809.0 | 2023-09-23 | ||
Enamine | EN300-160672-250mg |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-160672-2500mg |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 2500mg |
$1650.0 | 2023-09-23 | ||
Enamine | EN300-160672-1000mg |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine |
1341305-42-7 | 1000mg |
$842.0 | 2023-09-23 |
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
(2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amineに関する追加情報
Professional Introduction to (2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine and CAS No. 1341305-42-7
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule potentially holding the key to groundbreaking treatments. One such compound, identified by the CAS number 1341305-42-7, is (2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine. This compound has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry. The name itself provides a wealth of information about its chemical composition, with the prefix (2-methylbutan-2-yl) indicating a branched alkyl group and the suffix [pyrimidin-5-yl)methyl]amine suggesting a pyrimidine-based moiety linked to an amine group.
The structural framework of (2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine is characterized by its complex interplay of functional groups. The presence of the 2-methylbutan-2-yl group contributes to its lipophilicity, making it a candidate for membrane interactions, while the pyrimidin-5-yl moiety is known for its biological activity in various pharmacological contexts. Pyrimidine derivatives are widely recognized for their role in nucleic acid synthesis and as key components in antiviral and anticancer agents. The amine group further enhances its potential as a bioactive molecule, capable of forming hydrogen bonds and participating in various biochemical reactions.
In recent years, researchers have been exploring the therapeutic potential of pyrimidine-based compounds, particularly those incorporating amine functionalities. Studies have shown that modifications in the pyrimidine ring can significantly alter the pharmacokinetic and pharmacodynamic properties of these molecules. For instance, compounds with enhanced solubility and reduced toxicity have been identified as promising candidates for drug development. The compound with CAS number 1341305-42-7, (2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine, has been investigated for its potential role in modulating enzyme activity and interacting with biological targets.
The synthesis of (2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine involves a series of well-established organic reactions, including alkylation and condensation processes. The use of advanced synthetic methodologies has enabled researchers to optimize yield and purity, making it more feasible for large-scale production. Additionally, computational chemistry has played a crucial role in predicting the structural and functional properties of this compound before experimental validation. Molecular modeling techniques have been employed to understand how this molecule might interact with biological targets, providing insights into its potential therapeutic applications.
One of the most exciting areas of research involving (2-methylbutan-2-yl)[(pyrimidin-5-yl)methyl]amine is its potential application in oncology. Pyrimidine derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that compounds similar to (2-methylbutan-2-yl)[(pyrimidin-5-yldimethy)l]amine can selectively target cancer cells while minimizing side effects on healthy tissues. Further research is needed to fully elucidate its mechanism of action and to explore combinations with other therapeutic agents that could enhance efficacy.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. Researchers are investigating its potential role in neurodegenerative diseases, where pyrimidine-based molecules have been found to modulate neurotransmitter activity and protect against neuronal damage. Additionally, its structural features make it a suitable candidate for developing novel antibiotics, as modifications in the pyrimidine ring can enhance binding affinity to bacterial enzymes involved in DNA replication and metabolism.
The development of new pharmaceuticals relies heavily on understanding the interactions between chemical compounds and biological systems. (2-methylbutan-yldimethy)l)amine represents an intriguing example of how structural modifications can lead to novel bioactive molecules. Its unique combination of lipophilic and hydrophilic regions allows it to traverse cell membranes while maintaining interaction with intracellular targets. This balance is crucial for drug design, as it ensures both absorption and efficacy within the body.
The future prospects for (2-methylbutan-yldimethy)l)amine are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in synthetic chemistry and computational biology are expected to accelerate the discovery process, bringing this compound closer to clinical use. As our understanding of molecular interactions continues to grow, so too does our ability to design molecules that can precisely target disease-causing mechanisms.
In conclusion, (2-methylbutan-yldimethy)l)amine (CAS No. 1341305427) is a compound with significant potential in pharmaceutical research. Its unique structure and functional properties make it a valuable tool for developing new treatments across multiple therapeutic areas. With continued innovation in drug discovery methodologies, this compound holds promise for improving patient outcomes and advancing medical science.
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